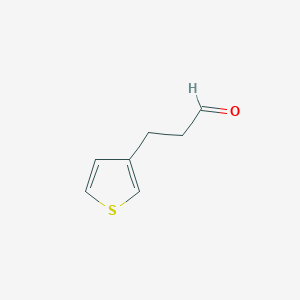![molecular formula C6H5ClN4S B1659003 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 6288-85-3](/img/structure/B1659003.png)
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the IUPAC name 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine . It has a molecular weight of 200.65 .
Synthesis Analysis
While specific synthesis methods for 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine are not available, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . These compounds were designed and synthesized to target tumor cells in a selective manner .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Inhibition of Xanthine Oxidase
6-Chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential to inhibit xanthine oxidase, an enzyme involved in the metabolic breakdown of purines in humans which can lead to hyperuricemia, a condition associated with gout. The compound’s structural resemblance to xanthine oxidase substrates allows it to bind and inhibit the enzyme’s activity .
Antitumor Activity
This compound has shown promise as an antitumor agent. It has been reported to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating its potency in inhibiting cell growth .
Kinase Inhibition for Cancer Treatment
The pyrazolo[3,4-d]pyrimidine scaffold is a key feature in the design of kinase inhibitors, which are important in cancer treatment due to their ability to selectively target tumor cells. The compound has been part of studies focusing on CDK2 inhibition, a specific target in cancer therapy .
Synthesis of Versatile Intermediates
The compound serves as a versatile intermediate in the synthesis of various fused pyrimidine derivatives, which have significant applications in medicinal chemistry due to their biological activities .
5. Design and Synthesis of Novel Derivatives Researchers have utilized 6-Chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine in the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, expanding the scope of potential therapeutic agents .
Structural Analogue for Enzyme Inhibition
Due to its close structural resemblance to natural substrates of certain enzymes, this compound is used as an analogue to study enzyme inhibition and understand the biochemical pathways involved .
Mecanismo De Acción
Target of Action
The primary target of 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This compound binds to the enzyme and strongly inhibits its activity , thereby disrupting the normal cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase and the progression through the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (200.65) suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression . This can result in apoptosis induction within cells, particularly in cancer cell lines such as MCF-7, HCT-116, and HepG-2 .
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTTWVUBGAVDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279178 | |
| Record name | NSC11577 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6288-85-3 | |
| Record name | NSC11577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11577 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






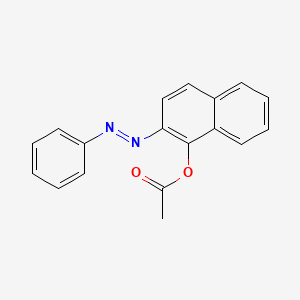
![Thiazolo[5,4-b]pyridin-2-amine, N-methyl-](/img/structure/B1658925.png)
![Thiazolo[5,4-b]pyridin-2-amine, N-(phenylmethyl)-](/img/structure/B1658928.png)


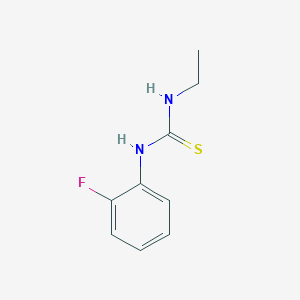
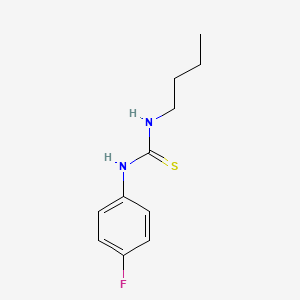

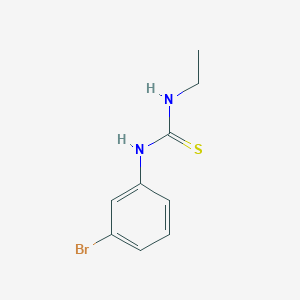
![(6E)-6-[(5-chloro-2-ethoxyphenyl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1658938.png)
